2,3-Dibromo-4-butoxy-5-ethoxybenzaldehyde
Description
2,3-Dibromo-4-butoxy-5-ethoxybenzaldehyde is a halogenated aromatic aldehyde featuring bromine substituents at the 2- and 3-positions, along with alkoxy groups (butoxy and ethoxy) at the 4- and 5-positions, respectively. This compound serves as a specialized intermediate in organic synthesis, particularly in the preparation of bromophenol derivatives and complex ether-containing molecules. Despite its structural utility, commercial availability of this compound has been discontinued, as indicated by multiple sources .
Properties
IUPAC Name |
2,3-dibromo-4-butoxy-5-ethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Br2O3/c1-3-5-6-18-13-10(17-4-2)7-9(8-16)11(14)12(13)15/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAZYPXGXNFTLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1Br)Br)C=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270506 | |
| Record name | 2,3-Dibromo-4-butoxy-5-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832674-62-1 | |
| Record name | 2,3-Dibromo-4-butoxy-5-ethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832674-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromo-4-butoxy-5-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-butoxy-5-ethoxybenzaldehyde typically involves the bromination of a precursor compound, followed by the introduction of butoxy and ethoxy groups. One common synthetic route is as follows:
Bromination: The precursor benzaldehyde is subjected to bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). This step introduces the bromine atoms at the 2 and 3 positions of the benzene ring.
Alkylation: The brominated intermediate is then reacted with butyl alcohol (C₄H₉OH) and ethyl alcohol (C₂H₅OH) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4-butoxy-5-ethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH₃) in methanol or potassium cyanide (KCN) in water.
Major Products Formed
Oxidation: 2,3-Dibromo-4-butoxy-5-ethoxybenzoic acid.
Reduction: 2,3-Dibromo-4-butoxy-5-ethoxybenzyl alcohol.
Substitution: 2,3-Dimethoxy-4-butoxy-5-ethoxybenzaldehyde (when using sodium methoxide).
Scientific Research Applications
2,3-Dibromo-4-butoxy-5-ethoxybenzaldehyde is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: In the development of bioactive compounds and as a probe in biochemical assays.
Medicine: As a precursor in the synthesis of potential pharmaceutical agents and in drug discovery research.
Industry: In the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-butoxy-5-ethoxybenzaldehyde depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved vary based on the context of its use. For example, in drug discovery, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Related Compounds
Key Observations :
- Substituent Effects: The replacement of hydroxyl groups (e.g., in 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde) with alkoxy chains (butoxy/ethoxy) in the target compound reduces polarity, enhancing lipophilicity and altering solubility in organic solvents. This modification may improve compatibility with nonpolar reaction environments but limit aqueous-phase reactivity .
- Bromine Positioning : The 2,3-dibromo configuration is conserved across analogs, suggesting a role in directing electrophilic substitution or stabilizing intermediates during synthesis .
Table 2: Comparative Physicochemical and Commercial Data
Biological Activity
2,3-Dibromo-4-butoxy-5-ethoxybenzaldehyde is a synthetic organic compound notable for its potential biological activities. This compound is characterized by the presence of bromine, butoxy, and ethoxy functional groups, which may influence its interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
The synthesis of this compound typically involves bromination followed by alkylation. The primary chemical reactions it undergoes include oxidation to carboxylic acids and reduction to primary alcohols. The unique structure provides a versatile platform for further chemical modifications.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to the modulation of various metabolic pathways. The bromine atoms and the aldehyde group are particularly significant in influencing the compound's reactivity and bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar compounds, suggesting that this compound may exhibit activity against various microbial strains. For instance, compounds with similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate potency | |
| Escherichia coli | Low potency | |
| Candida albicans | Variable activity |
Enzyme Inhibition
Studies indicate that compounds structurally akin to this compound can inhibit key enzymes involved in metabolic pathways. For example, inhibitors targeting neutral sphingomyelinase (nSMase2) have been explored for their therapeutic potential in neurological disorders and cancer treatment . The modification of substituents on the benzaldehyde scaffold can significantly influence enzyme inhibition potency.
Case Studies
Case Study 1: Antimicrobial Screening
A series of analogues derived from benzaldehyde derivatives were screened for antimicrobial activity. The results indicated that certain substitutions at the para position enhanced activity against Staphylococcus aureus, with some compounds achieving IC50 values comparable to established antibiotics like ciprofloxacin .
Case Study 2: Enzyme Activity Modulation
In a study focusing on nSMase2 inhibitors, it was found that variations in alkyl chain length and branching had significant effects on inhibitory potency. Compounds with simple alkyl chains exhibited better enzyme inhibition compared to those with bulky groups . This suggests that this compound might be optimized for similar applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
